molecular formula C12H11F3N2O2S B6438848 5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide CAS No. 1234900-83-4

5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B6438848
CAS No.: 1234900-83-4
M. Wt: 304.29 g/mol
InChI Key: FTAVZKJKPJSNQM-UHFFFAOYSA-N
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Description

This compound is a 1,2-oxazole-3-carboxamide derivative characterized by two distinct substituents: a thiophen-3-ylmethyl group and a 2,2,2-trifluoroethyl group attached to the carboxamide nitrogen. The thiophene moiety may contribute to π-π stacking interactions in biological targets, making this compound relevant in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

5-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2S/c1-8-4-10(16-19-8)11(18)17(7-12(13,14)15)5-9-2-3-20-6-9/h2-4,6H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAVZKJKPJSNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table highlights key structural analogs of the target compound, emphasizing substituent variations and their implications:

Compound Name Substituent 1 Substituent 2 Key Features Reference
5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide Thiophen-3-ylmethyl 2,2,2-Trifluoroethyl Combines sulfur-containing heterocycle with fluorinated alkyl chain.
5-(furan-2-yl)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]-1,2-oxazole-3-carboxamide Pyridin-2-ylmethyl Thiophen-3-ylmethyl Replaces trifluoroethyl with pyridine; enhances hydrogen-bonding potential.
N-[(4-chlorophenyl)methyl]-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide 4-Chlorophenylmethyl 2-Methylpropyl Chlorine atom increases lipophilicity; isobutyl group adds steric bulk.
5-(4-fluorophenyl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide 4-Fluorophenyl Trifluoroethoxymethyl-pyrazole Fluorinated alkoxy chain; pyrazole ring introduces additional nitrogen.

Physicochemical and Pharmacological Differences

  • Electron-Withdrawing Effects: The trifluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like N-[(4-chlorophenyl)methyl]-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide .
  • Bioactivity : Compounds with thiophene or pyridine substituents (e.g., BG01318 in ) show improved binding to kinase targets due to aromatic interactions, while fluorinated derivatives (e.g., ) exhibit enhanced penetration across lipid membranes .
  • Synthetic Accessibility : The target compound’s synthesis likely involves Ullmann-type coupling for the thiophene moiety, whereas analogs with pyrazole or furan groups require regioselective cyclization steps .

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